3-(Propan-2-yl)pyrrolidine hydrochloride
Overview
Description
3-(Propan-2-yl)pyrrolidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as IPPH and is a synthetic stimulant of the pyrrolidine class. IPPH is structurally similar to methylphenidate (Ritalin) and is believed to have similar effects on the central nervous system. In
Scientific Research Applications
1. General Information “3-(Propan-2-yl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1384429-21-3 and a molecular weight of 149.66 . It is a pale-yellow to yellow-brown solid .
2. Relevance in Drug Discovery The pyrrolidine ring, which is a part of “3-(Propan-2-yl)pyrrolidine hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
3. Methods of Application The design of new molecules often starts by studying the binding conformation of existing compounds . For example, the study of bicyclic sulfonamide 15, which showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
4. Results or Outcomes One of the outcomes of using pyrrolidine in drug discovery is the development of a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer .
1. Stereochemistry in Drug Discovery Replacing a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives . These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
2. Development of a Potent PARP Inhibitor A compound named “2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide” was discovered, which is a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer . This compound contains a pyrrolidine ring, similar to “3-(Propan-2-yl)pyrrolidine hydrochloride”.
1. Stereochemistry in Drug Discovery Replacing a non-stereochemical group with a stereochemical group was found to be beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives . These derivatives act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
2. Development of a Potent PARP Inhibitor A compound named “2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide” was discovered, which is a potent poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of cancer . This compound contains a pyrrolidine ring, similar to “3-(Propan-2-yl)pyrrolidine hydrochloride”.
properties
IUPAC Name |
3-propan-2-ylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLFEQWPFPEEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347619 | |
Record name | 3-Isopropylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)pyrrolidine hydrochloride | |
CAS RN |
1384429-21-3 | |
Record name | 3-Isopropylpyrrolidine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601347619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(propan-2-yl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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